1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, one substituted with an isopropyl group and the other with a methyl group, connected through a methanamine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of 1-isopropyl-1H-pyrazol-4-yl intermediate: This can be achieved by reacting 1-isopropyl-1H-pyrazole with suitable reagents under controlled conditions.
Formation of 1-methyl-1H-pyrazol-3-yl intermediate: Similarly, 1-methyl-1H-pyrazole is synthesized using appropriate starting materials and reagents.
Coupling Reaction: The two intermediates are then coupled using a methanamine linker under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: A similar compound with a piperidine ring instead of an isopropyl group.
2-(4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethanol: Another pyrazole derivative with an ethanol group.
Uniqueness
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected through a methanamine linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-10(2)17-9-11(7-14-17)6-13-8-12-4-5-16(3)15-12;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H |
InChI Key |
KKCVNNUCCFZEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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